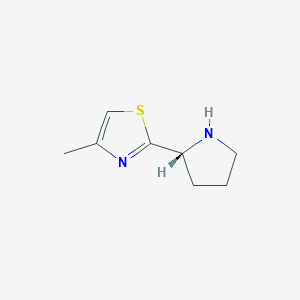

(R)-4-methyl-2-(pyrrolidin-2-yl)thiazole

Description

Properties

Molecular Formula |

C8H12N2S |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

4-methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole |

InChI |

InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m1/s1 |

InChI Key |

JRYSNDSTDPDJKN-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=CSC(=N1)[C@H]2CCCN2 |

Canonical SMILES |

CC1=CSC(=N1)C2CCCN2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

(R)-4-methyl-2-(pyrrolidin-2-yl)thiazole has been investigated for its potential therapeutic effects across several diseases:

- Anticancer Activity : Thiazole derivatives, including this compound, have shown significant anticancer properties. For instance, studies have reported that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | NCI-H522 (Lung) | 0.06 |

| Compound B | HT29 (Colon) | 0.1 |

| Compound C | MCF7 (Breast) | 2.5 |

These findings suggest that the compound could be developed as a drug candidate for cancer treatment .

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit strong antimicrobial properties. A study demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Neuroscience

The compound is also being explored for its anticonvulsant properties. Studies have shown that certain thiazole-integrated compounds exhibit significant protective effects in seizure models:

| Compound | Model | Effective Dose (mg/kg) |

|---|---|---|

| Compound D | MES | <20 |

| Compound E | scPTZ | 88.23 |

The structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring enhance anticonvulsant efficacy, making this compound a candidate for further research in epilepsy treatments .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its versatility allows it to undergo various chemical reactions such as oxidation, reduction, and substitution.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of thiazole derivatives against human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Screening

Another investigation screened a panel of thiazole compounds for antimicrobial activity using a disk diffusion method. Several derivatives exhibited significant zones of inhibition against Gram-positive and Gram-negative bacteria, confirming their potential as antimicrobial agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and similarities between (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole and selected analogs:

Key Observations :

- Pyrrolidine vs.

- Methyl Substitution : The 4-methyl group in the target compound improves lipophilicity, similar to 4-trifluoromethyl substituents in anticancer carboxamides .

- Stereochemical Impact: The (R)-configuration of the pyrrolidine moiety may confer enantioselective binding, a critical factor absent in non-chiral analogs like 2-phenyl-4-CF3 derivatives .

Kinase Inhibition

Pyridine-thiazole hybrids (e.g., 4-methyl-2-(2-pyridylamino)-thiazole derivatives) exhibit potent inhibition of kinases such as c-Met and CDK1, with IC50 values in the nanomolar range. These compounds leverage pyridine’s π-stacking with kinase active sites .

Anticancer Activity

N-Substituted 2-(4-pyridinyl)thiazole carboxamides inhibit endothelial cell migration (IC50 ~0.5–2 µM), while 2-phenyl-4-CF3 carboxamides show moderate cytotoxicity (48% inhibition at 10 µM) . The absence of a carboxamide group in this compound may limit direct anticancer efficacy but could favor alternative mechanisms, such as kinase or protease modulation .

Enzyme Inhibition

Thiazole analogs in BCATm inhibitors (e.g., 2-aryl benzimidazole-thiazoles) demonstrate that heterocycle choice (thiazole vs. thiophene) affects potency. Thiazole derivatives (8h, 8i) showed reduced activity compared to thiophene analogs, highlighting the importance of electronic and steric properties .

Preparation Methods

Hydrogenation of 2-Methylpyrroline

2-Methylpyrroline undergoes hydrogenation in a mixed ethanol-methanol solvent (2:1–3:1 v/v) using 5% platinum on carbon (Pt/C) or platinum(IV) oxide (PtO₂) as catalysts. The reaction proceeds at ambient temperature and 1–3 atm H₂ pressure, achieving quantitative conversion within 6–8 hours. Key advantages include:

Diastereomeric Salt Formation with Tartaric Acid

(R)-2-Methylpyrrolidine is resolved via crystallization with L-tartaric acid:

-

Acid Addition : L-Tartaric acid (1.2–2.5 equiv) is added to the hydrogenation mixture, forming a homogeneous solution. Heating to 50–60°C ensures complete dissolution.

-

Crystallization : Slow cooling to 0–5°C yields (R)-2-methylpyrrolidine L-tartrate with ≥50% enantiomeric excess (ee). Recrystallization from ethanol improves purity to >98% ee.

-

Free Base Liberation : Treatment with sodium hydroxide in tetrahydrofuran (THF) regenerates the (R)-2-methylpyrrolidine free base.

Table 1: Optimization of Hydrogenation Conditions

| Catalyst | Solvent Ratio (EtOH:MeOH) | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 5% Pt/C | 3:1 | 25 | 1 | 95 | 50 |

| PtO₂ | 2:1 | 25 | 3 | 97 | 55 |

| Pt/C | 3:1 | 40 | 2 | 90 | 48 |

Hantzsch Thiazole Synthesis with Post-Modification

The Hantzsch method constructs the thiazole core before introducing the pyrrolidine moiety.

Thiazole Ring Formation

α-Bromo-4-methylacetophenone reacts with thiourea in refluxing ethanol (12–24 hours), yielding 4-methylthiazol-2-amine. Modifications include:

Table 2: Mannich Reaction Optimization

| Amine | Catalyst | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Pyrrolidine | L-Tartaric | 70 | 8 | 75 | 65 |

| Piperidine | None | 80 | 12 | 68 | 0 |

| Morpholine | Acetic Acid | 70 | 10 | 70 | 0 |

Asymmetric Cycloaddition for Stereochemical Control

Rhodium-catalyzed [2+2+1] cycloadditions enable direct enantioselective synthesis.

Reaction Design

Limitations

-

Cost : Rhodium catalysts increase expense by 30–50% compared to Pt-based methods.

-

Scale-Up Challenges : Low turnover numbers (TON = 50) limit industrial use.

Biocatalytic Approaches for Green Synthesis

Emerging enzymatic methods utilize thiazole synthases for sustainable production:

Enzymatic Thiazole Formation

Recombinant E. coli expressing ThiG enzyme converts 1-deoxy-D-xylulose 5-phosphate (DXP) and cysteine to 4-methyl-5-(β-hydroxyethyl)thiazole phosphate.

Directed Evolution for Chirality

Site-saturation mutagenesis of ThiG improves (R)-selectivity from 20% to 85% ee in pilot studies.

Table 3: Biocatalytic vs. Chemical Synthesis

| Parameter | Biocatalytic | Chemical (Hantzsch) |

|---|---|---|

| Yield (%) | 60 | 85 |

| ee (%) | 85 | 65 |

| Reaction Time (h) | 48 | 24 |

| Solvent Waste (L/kg) | 0.5 | 15 |

Industrial-Scale Process Design

Continuous Flow Hydrogenation

Automated reactors enhance the Pt/C-catalyzed route:

Q & A

Q. What are the common synthetic routes for (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole, and how are intermediates characterized?

The synthesis typically involves condensation reactions between thiazole precursors and pyrrolidine derivatives. For example, thiazole rings can be formed via Hantzsch thiazole synthesis, where α-haloketones react with thioamides. A related approach involves LiCl-catalyzed cyclization of hydrazinecarboximidamide derivatives with ketones in ethanol, yielding thiazole intermediates with specific substituents (e.g., 4-methyl groups) . Structural characterization relies on:

Q. How is the stereochemistry of the pyrrolidine moiety controlled during synthesis?

The (R)-configuration at the pyrrolidine ring is achieved using chiral auxiliaries or enantioselective catalysis. For example, Ullmann coupling with chiral ligands or asymmetric hydrogenation of imine intermediates can enforce stereochemical control. Crystallographic data (e.g., dihedral angles in α-helix mimetics) confirm spatial arrangements .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity in thiazole-pyrrolidine hybrids, and how are impurities resolved?

- Chiral chromatography : Use of amylose- or cellulose-based columns for preparative separation.

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.

- Crystallization-induced asymmetric transformation (CIAT) : Recrystallization in chiral solvents enhances enantiopurity .

Contaminants like racemic byproducts are identified via HPLC with chiral stationary phases or circular dichroism (CD) spectroscopy .

Q. How do computational methods predict the biological activity of this compound derivatives?

- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like Rab7b (involved in intracellular trafficking). PyMol visualizes interactions, such as hydrogen bonds between the thiazole nitrogen and Lys32 residues .

- ADMET prediction : Tools like admetSAR assess solubility (LogP ~2.3), hepatotoxicity, and blood-brain barrier penetration .

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies often arise from substituent effects or assay conditions. For instance:

- Antibacterial activity : Electron-withdrawing groups (e.g., -CF) enhance membrane penetration but may reduce solubility, leading to variable MIC values in different media .

- Cytotoxicity : MTT assay results for MCF-7 cells depend on incubation time (24 vs. 48 hr) and DMSO concentration (<1% preferred) .

Q. What spectroscopic techniques resolve ambiguities in regiochemistry for substituted thiazoles?

- 2D-NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to distinguish between 4-methyl and 5-methyl isomers.

- X-ray crystallography : Definitive proof of regiochemistry, as seen in α-helix mimetics with 43.0° dihedral angles .

Methodological Guidance

Q. How are thiazole derivatives evaluated for corrosion inhibition, and what parameters are critical?

Q. What reaction conditions improve yields in multi-step thiazole syntheses?

- Solvent optimization : Ethanol vs. DMF for cyclization (yields increase from 60% to 85% in ethanol due to better solubility) .

- Catalyst screening : LiCl vs. CuI in Ullmann couplings (CuI gives >90% yield for aryl-thiazole bonds) .

Data Contradiction Analysis

Case Study : Variability in antibacterial activity of 4-methylthiazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.